Chloro[diphenyl(o-tolyl)phosphine]gold(I)
Description
Significance of Gold(I) Complexes in Modern Chemical Research
Gold(I) complexes have emerged as a significant class of compounds in modern chemical research, with applications spanning catalysis, medicine, and materials science. In the realm of homogeneous catalysis, cationic gold(I) complexes are particularly effective at activating the π-bonds of alkynes, rendering them susceptible to nucleophilic attack under mild conditions. sigmaaldrich.com This reactivity has been harnessed for a wide array of organic transformations, including cycloisomerization and rearrangement reactions. sigmaaldrich.com
Beyond catalysis, gold(I) compounds have garnered substantial interest in medicinal chemistry. Following the clinical success of the anti-arthritic drug Auranofin, which features a gold(I) center coordinated to a phosphine (B1218219) and a thiolate, researchers have explored a vast chemical space of gold complexes for therapeutic applications. nih.govnih.gov Many gold(I) and gold(III) phosphine complexes have demonstrated potent antiproliferative activity against various cancer cell lines, often exceeding the efficacy of established platinum-based drugs like cisplatin. nih.govrsc.org The mechanism of action for these gold-based agents is often linked to their ability to inhibit enzymes such as thioredoxin reductase, leading to increased reactive oxygen species and inducing apoptosis in cancer cells. rsc.org
The Role of Phosphine Ligands in Gold(I) Coordination Chemistry
Phosphine ligands (PR₃) are fundamental to the stability and reactivity of gold(I) complexes. The bond between the soft gold(I) center and the soft phosphorus atom of the phosphine is a strong, dative covalent bond, which is crucial for forming stable, isolable complexes. nih.gov These ligands play a multifaceted role, influencing the electronic properties, steric environment, and solubility of the resulting gold complex. nih.gov
The coordination geometry of two-coordinate gold(I) complexes, particularly those with a single phosphine ligand, is typically linear. nih.govrsc.org The electronic properties of the phosphine ligand—whether it is electron-donating or electron-withdrawing—directly modulate the electron density at the gold center. psu.edu This, in turn, affects the metal's Lewis acidity and its ability to activate substrates in catalytic cycles. For instance, electron-rich phosphines are often required for the catalytic activation of less reactive chemical bonds. psu.edu
Steric bulk is another critical factor controlled by the phosphine ligand. The size of the substituents on the phosphorus atom creates a "cone" of influence around the metal center, known as the Tolman cone angle. researchgate.net This steric hindrance can direct the approach of substrates, influence selectivity in catalytic reactions, and prevent aggregation or decomposition of the complex. nih.govnih.gov The interplay between these steric and electronic effects allows for the fine-tuning of the gold catalyst's reactivity and stability. nih.govchemrxiv.org
Specific Context of Chloro[diphenyl(o-tolyl)phosphine]gold(I) within Monophosphine Gold(I) Architectures
Within the family of monophosphine gold(I) halides, Chloro[diphenyl(o-tolyl)phosphine]gold(I) is distinguished by the specific nature of its phosphine ligand. The diphenyl(o-tolyl)phosphine (B1346794) ligand is an unsymmetrical triarylphosphine that combines two phenyl groups with one ortho-tolyl group. This structure provides a unique steric and electronic profile compared to more common ligands like triphenylphosphine (B44618) (PPh₃) or its other tolyl isomers.
The key feature of the o-tolyl group is the presence of a methyl substituent at the ortho position of the phenyl ring. This methyl group introduces significant steric bulk in close proximity to the phosphorus and, consequently, the gold center. nih.gov This steric hindrance is more pronounced than that of the meta- or para-tolyl isomers and can have a profound impact on the complex's reactivity. For example, studies on ligand exchange reactions have shown that the steric clash from the o-tolyl group can inhibit the replacement of other phosphine ligands on a gold cluster, a reaction that proceeds readily with meta- and para-tolylphosphines. nih.gov This suggests that the ligand in Chloro[diphenyl(o-tolyl)phosphine]gold(I) forms a particularly stable complex due to these steric interactions, which can be advantageous in catalytic applications where catalyst stability is paramount.
The synthesis of such phosphine-gold(I) chloride complexes is typically achieved through the reaction of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), with the desired phosphine ligand. nih.govukzn.ac.za The resulting complex adopts the characteristic linear P-Au-Cl arrangement, as observed in analogous structures. nih.govrsc.org The specific steric and electronic effects imparted by the o-tolyl group position Chloro[diphenyl(o-tolyl)phosphine]gold(I) as a specialized reagent, offering different reactivity and selectivity profiles from gold complexes bearing other phosphine ligands.
Structure
2D Structure
Properties
IUPAC Name |
chlorogold;(2-methylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P.Au.ClH/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18;;/h2-15H,1H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJPLSTPNKEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590853 | |
| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147454-49-7 | |
| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[diphenyl(o-tolyl)phosphine]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Structural Elucidation of Chloro Diphenyl O Tolyl Phosphine Gold I and Analogues
Synthetic Pathways to Chloro[diphenyl(o-tolyl)phosphine]gold(I)
The preparation of Chloro[diphenyl(o-tolyl)phosphine]gold(I) typically follows a well-established route for the synthesis of halophosphinegold(I) complexes. This involves the reaction of a suitable gold(I) precursor with the tertiary phosphine (B1218219) ligand, diphenyl(o-tolyl)phosphine (B1346794).
Precursor Selection and Reactant Stoichiometry
The most common and effective gold(I) precursor for the synthesis of Chloro[diphenyl(o-tolyl)phosphine]gold(I) is chloro(tetrahydrothiophene)gold(I), [AuCl(tht)]. ukzn.ac.zaukzn.ac.za This precursor is favored due to its commercial availability and the lability of the tetrahydrothiophene (B86538) (tht) ligand, which is readily displaced by the stronger σ-donating phosphine ligand. An alternative precursor that can be utilized is chloro(dimethyl sulfide)gold(I), [(Me₂S)AuCl]. wikipedia.org
The synthesis is conducted by reacting equimolar amounts of the gold(I) precursor and diphenyl(o-tolyl)phosphine. A 1:1 stoichiometric ratio is crucial to ensure the formation of the desired mononuclear complex and to avoid the formation of bis(phosphine)gold(I) species. ukzn.ac.za
Table 1: Precursors and Stoichiometry for the Synthesis of Chloro[diphenyl(o-tolyl)phosphine]gold(I)
| Precursor (Gold(I) Source) | Ligand | Stoichiometric Ratio (Au:P) |
| Chloro(tetrahydrothiophene)gold(I) | Diphenyl(o-tolyl)phosphine | 1:1 |
| Chloro(dimethyl sulfide)gold(I) | Diphenyl(o-tolyl)phosphine | 1:1 |
Reaction Conditions and Optimization Strategies
The reaction is typically carried out in a chlorinated organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), at room temperature. google.com The phosphine ligand is added to a solution or suspension of the gold(I) precursor, and the mixture is stirred for a period ranging from a few hours to overnight to ensure complete reaction. google.com
Optimization of the reaction involves ensuring the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine ligand and hydrolysis of the gold precursor. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the often sparingly soluble gold(I) precursor as the more soluble product forms. Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture, to yield the product as a white or off-white solid. sigmaaldrich.com The melting point of the purified Chloro[diphenyl(o-tolyl)phosphine]gold(I) is reported to be in the range of 194-197 °C. sigmaaldrich.com
Spectroscopic Characterization Techniques for Structural Confirmation
To unambiguously confirm the structure of the synthesized Chloro[diphenyl(o-tolyl)phosphine]gold(I), a combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of Chloro[diphenyl(o-tolyl)phosphine]gold(I) in solution.
¹H NMR: The proton NMR spectrum provides information about the aromatic and methyl protons of the diphenyl(o-tolyl)phosphine ligand. The signals for the aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methyl protons of the o-tolyl group would be expected to show a singlet at approximately δ 2.4-2.6 ppm.
³¹P NMR: Phosphorus-31 NMR is particularly informative for confirming the coordination of the phosphine ligand to the gold center. Upon coordination, the ³¹P chemical shift of the phosphine ligand experiences a significant downfield shift compared to the free ligand. For analogous chloro(phosphine)gold(I) complexes, the ³¹P NMR signal typically appears in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the complex. Key vibrational bands for Chloro[diphenyl(o-tolyl)phosphine]gold(I) would include:
Aromatic C-H stretching: Bands typically observed around 3050-3100 cm⁻¹.
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
P-C stretching: Vibrations associated with the phosphorus-carbon bonds.
Au-P and Au-Cl stretching: These vibrations are expected in the far-infrared region. The Au-Cl stretching frequency in similar complexes is typically observed in the range of 320-340 cm⁻¹.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
HRESI-MS is a crucial technique for confirming the molecular weight and elemental composition of the complex. For Chloro[diphenyl(o-tolyl)phosphine]gold(I) (C₁₉H₁₇AuClP), the expected molecular weight is approximately 508.73 g/mol . sigmaaldrich.com In HRESI-MS, the complex is expected to show a prominent molecular ion peak or a peak corresponding to the loss of the chloride ligand, [Au(P(C₆H₅)₂(o-tolyl))]⁺. The high resolution of the measurement allows for the experimental mass to be compared with the calculated mass, providing strong evidence for the correct elemental formula.
Solid-State Structural Determination
Single-Crystal X-ray Diffraction Analysis
The definitive molecular structure of Chloro[diphenyl(o-tolyl)phosphine]gold(I) is established by single-crystal X-ray diffraction. nih.gov This process involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of electron density and, consequently, the positions of atoms within the crystal lattice.
For analogous gold(I) phosphine complexes, such as chloro(triphenylphosphine)gold(I), the compound is known to crystallize in the orthorhombic space group P2₁2₁2₁, providing a detailed model of its solid-state structure. wikipedia.org Similarly, the crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) was solved in the orthorhombic space group P2₁2₁2₁, and chloro[tris(perfluorophenyl)phosphine]gold(I) was found to have two independent molecules in its asymmetric unit. nih.govresearchgate.net These analyses provide foundational data for understanding the structural properties of this class of compounds.
Analysis of Coordination Geometry and Bond Parameters (e.g., Au-P, Au-Cl bond lengths)
X-ray diffraction studies reveal that the gold(I) center in Chloro[diphenyl(o-tolyl)phosphine]gold(I) and similar complexes typically adopts a two-coordinate, linear geometry. wikipedia.orgnih.gov The gold atom is bonded to the phosphorus atom of the phosphine ligand and a chloride anion.
In a closely related analogue, chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I), the coordination geometry around the gold atom is nearly linear, with a P—Au—Cl bond angle of 179.42(9)°. The Au—P and Au—Cl bond lengths were determined to be 2.226(2) Å and 2.287(2) Å, respectively. nih.gov Another analogue, a polymorph of chlorido(hydroxydiphenylphosphane)gold(I), exhibits Au-P bond lengths of 2.2254(10) Å and 2.2304(10) Å and Au-Cl bond lengths of 2.3131(10) Å and 2.3366(9) Å across its two independent molecules. nih.gov The P-Au-Cl bond angles in this polymorph show some deviation from linearity (170.39(4)° and 179.23(3)°), influenced by intramolecular hydrogen bonding. nih.gov These bond parameters are crucial for understanding the electronic and steric influences of the phosphine ligand on the gold(I) center.
Table 1: Selected Bond Parameters for Analogous Chloro(phosphine)gold(I) Complexes
| Compound | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Bond Angle (°) |
|---|---|---|---|
| Chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) nih.gov | 2.226(2) | 2.287(2) | 179.42(9) |
| Chlorido(hydroxydiphenylphosphane)gold(I) (Molecule 1) nih.gov | 2.2254(10) | 2.3131(10) | 170.39(4) |
| Chlorido(hydroxydiphenylphosphane)gold(I) (Molecule 2) nih.gov | 2.2304(10) | 2.3366(9) | 179.23(3) |
| Chloro[tris(perfluorophenyl)phosphine]gold(I) (Molecule 1) researchgate.net | 2.2060(9) | 2.2688(9) | 172.68(3) |
| Chloro[tris(perfluorophenyl)phosphine]gold(I) (Molecule 2) researchgate.net | 2.2149(9) | 2.2706(9) | 176.54(3) |
Data obtained from single-crystal X-ray diffraction studies.
Intermolecular Interactions and Packing Arrangements (e.g., Aurophilic Interactions)
A key feature observed in the crystal packing of many gold(I) complexes is the aurophilic interaction, a weak metallophilic attraction between gold atoms. wikipedia.orgnih.gov This interaction, with a bond length of approximately 3.0 Å and a strength comparable to a hydrogen bond, plays a significant role in the self-assembly of gold(I) complexes into dimers, chains, or other supramolecular structures. wikipedia.org
The propensity for gold centers to aggregate via aurophilic interactions is a well-documented phenomenon that influences the solid-state architecture. wikipedia.org For instance, in a polymorph of chlorido(hydroxydiphenylphosphane)gold(I), intermolecular Au···Au interactions are present with distances of 3.0112(3) Å and 3.0375(2) Å. nih.gov These interactions, alongside other forces like hydrogen bonding, can direct the formation of specific packing motifs, such as chains. nih.govrsc.org The interplay between aurophilic interactions and other non-covalent forces like C—H···π interactions ultimately determines the final crystal structure. nih.gov The study of these interactions is crucial for understanding the material properties, such as luminescence, that can arise from the aggregation of gold(I) complexes. wikipedia.orgmdpi.com
Electronic Structure and Bonding in Chloro Diphenyl O Tolyl Phosphine Gold I Systems
Ligand Electronic Properties and their Influence on the Gold Center
The diphenyl(o-tolyl)phosphine (B1346794) ligand plays a crucial role in modulating the electronic properties of the gold(I) center. As a triarylphosphine, its primary electronic function is as a σ-donor, but the specific nature of its aryl substituents—two phenyl groups and one o-tolyl group—fine-tunes its behavior.
The σ-donating capacity of diphenyl(o-tolyl)phosphine is influenced by the electronic nature of its substituents. Arylphosphines are generally considered less basic and less electron-donating than alkylphosphines. acs.org However, the substituents on the aryl rings can modify this property. The methyl group on the o-tolyl substituent is weakly electron-donating, which slightly enhances the electron density on the phosphorus atom compared to triphenylphosphine (B44618). This increased electron density, in turn, enhances the ligand's σ-donating ability towards the gold(I) center. manchester.ac.uk Studies comparing tolyl-substituted phosphines with triphenylphosphine on gold clusters have indicated that the tolyl-containing ligands are more strongly bonded to the gold core, a result of the interplay between steric and electronic factors. nih.gov
The introduction of a methyl group at the ortho position of one of the phenyl rings has significant steric and electronic consequences that are often intertwined. manchester.ac.uk
Electronic Impact: The methyl group is an electron-releasing group, which increases the electron density on the phosphorus atom. This enhanced donor ability of the phosphine (B1218219) ligand increases the electron density on the gold(I) center. This effect can slightly reduce the Lewis acidity, or electrophilicity, of the gold atom. nih.gov Studies on other gold(I) complexes have shown that electron-rich substituents on the phosphine ligand can enhance the rates of certain catalytic reactions, such as oxidative addition. chemrxiv.org
Steric Impact: The ortho-positioning of the methyl group introduces significant steric bulk around the phosphorus atom. The steric influence of an o-tolyl group is known to be substantial, larger than that of cyclohexyl or tert-butyl groups. nih.govsemanticscholar.orgacs.org This steric hindrance can affect the geometry of the complex and may influence its reactivity by controlling access to the gold center. While electronic and steric effects are difficult to separate, the primary change when moving a substituent from the para to the ortho position is considered to be steric. manchester.ac.uk However, this increased bulk can also alter bond angles at the phosphorus atom, which in turn influences the hybridization and s-character of the phosphorus lone pair, thereby creating a secondary electronic effect. manchester.ac.uk
Table 2: Comparison of Electronic and Steric Properties of Phosphine Ligands
| Ligand | Electronic Effect of Substituent | Relative σ-Donating Ability | Steric Bulk (Cone Angle) |
| P(C6H5)3 (Triphenylphosphine) | Phenyl (neutral/weakly withdrawing) | Baseline | 145° |
| P(p-tolyl)3 (Tri-p-tolylphosphine) | p-Methyl (electron-donating) | Higher than PPh3 | 145° |
| P(o-tolyl)(C6H5)2 | o-Methyl (electron-donating) | Higher than PPh3 | > 145° (estimated) |
| P(o-tolyl)3 (Tri-o-tolylphosphine) | o-Methyl (electron-donating) | Higher than PPh3 | 194° |
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com In the context of Chloro[diphenyl(o-tolyl)phosphine]gold(I), the nature and energies of these orbitals dictate its behavior as both a nucleophile and an electrophile.
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity. youtube.comyoutube.com In gold(I) phosphine complexes, the HOMO is typically a combination of the gold 5d orbitals and orbitals from the ligands (the phosphorus lone pair and the p-orbitals of the chloride). The destabilization of the 5d orbitals due to relativistic effects raises their energy, making them significant contributors to the HOMO. The strong σ-donation from the diphenyl(o-tolyl)phosphine ligand further raises the energy of the HOMO, enhancing the nucleophilicity of the complex.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that can accept electrons, determining the molecule's electrophilicity. youtube.comyoutube.com For linear two-coordinate gold(I) complexes like this one, the LUMO is often primarily composed of the relativistically stabilized gold 6s and 6p orbitals. The strong σ-donation from the phosphine ligand populates the Au-P bonding orbital, leaving a corresponding high-energy Au-P antibonding orbital, which contributes to the LUMO. The energy of the LUMO is a direct indicator of the Lewis acidity of the gold center. Interactions that lower the LUMO energy will enhance the complex's ability to accept electron density from substrates, a key step in many gold-catalyzed reactions.
The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability and electronic transitions of the complex. The electronic properties of the diphenyl(o-tolyl)phosphine ligand directly modulate this gap. The electron-donating nature of the ligand raises the HOMO energy, while its influence on the LUMO is more complex but ultimately determines the electrophilicity of the gold center. Computational studies on similar gold(I) complexes confirm that the ligand plays a decisive role in shaping the character and energy of these frontier orbitals. nih.gov
Photophysical Properties and Luminescence Phenomena of Gold I Phosphine Complexes with O Tolyl Moieties
Luminescence Mechanisms in Gold(I) Compounds
The luminescence observed in gold(I) compounds stems from various electronic transitions. These processes are often complex and can be influenced by multiple factors, including the specific ligands attached to the gold atom and the presence of intermolecular interactions. rsc.org The primary mechanisms responsible for the emissive properties of these complexes are metal-centered transitions and charge transfer processes. rsc.orgresearchgate.net
The luminescence of gold(I) complexes is frequently attributed to electronic transitions involving the metal center and its ligands. rsc.org Two key types of transitions are:
Metal-Centered (MC) Transitions: These transitions involve the excitation of an electron from a filled d-orbital to a higher energy s or p orbital on the gold atom (e.g., d→s or d→p). In some gold(I) halides, a gold-based σ(p) → σ*(s,d) excitation is responsible for phosphorescence. researchgate.net Quantum mechanical studies on related complexes like chlorotriethylphosphinegold(I) have indicated that low-energy luminescence can be attributed to Au-centered transitions. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): In an LMCT process, an electron is excited from a ligand-based orbital to an orbital that is primarily centered on the gold atom. rsc.orglibretexts.org This results in the formal reduction of the metal center in the excited state. libretexts.org LMCT transitions often give rise to intense absorption bands. libretexts.org In some gold(I) phosphine (B1218219) halides, high-energy luminescence has been associated with the charge transfer from the halide ligand to the gold center. researchgate.net The energy required for LMCT can be influenced by the oxidation state of the metal; metals in high oxidation states have vacant orbitals that can accept electrons, facilitating this transition. youtube.com
The interplay between these transitions can be complex. For instance, in some gold(I) complexes, an observable excitation band can display a mixed character of intra-ligand charge transfer (ILCT) and ligand-to-metal charge transfer (LMCT). rsc.orgresearchgate.net
Aurophilic interactions are weak, attractive forces that occur between gold(I) ions in the solid state or in solution. rsc.orgresearchgate.net These interactions, with energies comparable to strong hydrogen bonds, play a crucial role in determining the crystal structure and photophysical properties of many gold(I) complexes. researchgate.netresearchgate.net
The presence of aurophilic interactions can lead to the formation of dimers, oligomers, or extended chain-like structures. researchgate.netresearchgate.net This aggregation significantly influences the luminescence of the complexes, often resulting in new, red-shifted emission bands. researchgate.net For example, the luminescence of many gold(I) complexes is dependent on external factors that can modulate these aurophilic interactions, such as solvents (solvatochromism), mechanical stress (mechanochromism), and temperature (thermochromism). mdpi.com The formation of Au-Au bonded excimers (excited-state dimers) upon excitation can lead to phosphorescence with extremely large Stokes shifts. researchgate.net In the ground state, the distances between gold atoms might be relatively long, but these distances can contract in the excited state, facilitating the aurophilic interaction. researchgate.netmdpi.com The low-energy emission bands observed in many gold(I) phosphine halides are strongly associated with the presence of Au···Au aurophilicity. researchgate.net
Influence of Ligand Architecture on Emission Properties
The design of the phosphine ligand is a critical factor in tuning the photophysical properties of gold(I) complexes. nih.gov The steric and electronic characteristics of the ligand can influence the coordination geometry, the potential for intermolecular interactions, and the nature of the excited states. nih.govescholarship.org
A powerful strategy for modifying the luminescence of gold(I) complexes is the direct functionalization of the phosphine ligand with a chromophoric (light-absorbing and emitting) unit. rsc.org Traditionally, phosphine ligands were considered to play a more structural or electronic role, with luminescence arising from other ligands. rsc.orgresearchgate.net However, recent advances have shown that incorporating extended aromatic systems like naphthalimide, triphenylene, phenanthrene, or carbazole (B46965) into the phosphine structure can produce ligands that are themselves luminescent. rsc.orgacs.org
When these chromophore-functionalized phosphines are coordinated to a gold(I) center, several effects can be observed:
The heavy gold atom can enhance intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. rsc.orgnih.gov This often leads to the appearance of phosphorescence, which is emission from the triplet state. rsc.orgnih.gov
The emission properties can be a combination of the intrinsic fluorescence of the ligand and the phosphorescence induced by the metal. rsc.org In some cases, coordination to gold(I) can quench the ligand's intrinsic emission. nih.gov
The functionalized ligand can provide a vector for targeted delivery, for example, into cell nuclei, while also enabling bioimaging through its fluorescent properties. acs.org
Systematic studies on gold(I) complexes with chromophore-functionalized phosphines have demonstrated that the location of the chromophore significantly influences intersystem crossing, phosphorescence, and aggregation behavior. rsc.orgjyu.firsc.org The arrangement of molecules in the crystal lattice, dictated by factors like the ligand's shape, can facilitate intermolecular phenomena such as π–π stacking and aurophilic interactions, which in turn affect the emission properties. rsc.org For instance, the crystal packing of chloro-gold compounds with aryl phosphine ligands often results in a rod-like structure without significant aggregation via aurophilic interactions, where the phosphine acts as a monodentate ligand. researchgate.net The specific geometry around the phosphorus atom, typically a distorted tetrahedron, and the nearly linear P-Au-Cl bond angle are defining features of the coordination environment. nih.gov
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This effect is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission.
Gold(I) complexes can exhibit AIE or a related phenomenon, Aggregation-Induced Emission Enhancement (AIEE). nih.govrsc.org In some organometallic gold(I) complexes, fluorescence is observed in solution, while dual singlet-triplet emission occurs in the solid state, a behavior determined by intermolecular lattice-defined interactions. nih.gov Computational studies have been used to probe aggregation-induced phenomena in solution, revealing the importance of diverse π-stacking and Au···π interactions. rsc.orgjyu.fi For example, triphenylene-derivatized gold(I) phosphine complexes have been shown to exhibit aggregation-induced emission broadening. rsc.orgjyu.fi This characteristic makes AIE-active gold complexes promising candidates for applications such as biological sensors and photodynamic therapy, where aggregation in specific environments can be used to "turn on" luminescence. nih.gov
Data Tables
Table 1: Properties of Chloro[diphenyl(o-tolyl)phosphine]gold(I)
| Property | Value | Reference |
| CAS Number | 147454-49-7 | sigmaaldrich.combldpharm.comsigmaaldrich.com |
| Molecular Formula | C₁₉H₁₇AuClP | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 508.73 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 194-197 °C | sigmaaldrich.comsigmaaldrich.com |
| Assay | 97% | sigmaaldrich.comsigmaaldrich.com |
Mechanochromic Luminescence and External Stimuli Responsiveness
There is no specific information available in the surveyed literature detailing the mechanochromic luminescence of Chloro[diphenyl(o-tolyl)phosphine]gold(I). While related gold(I) phosphine complexes are known to exhibit changes in their emission color upon mechanical grinding, a phenomenon attributed to alterations in intermolecular interactions and crystal packing, no such studies have been reported for this particular compound. Research on other gold(I) complexes demonstrates that mechanical stimuli can induce shifts from blue or green to yellow emissions, which can sometimes be reversed by exposure to solvent vapors or through heating and cooling cycles. researchgate.net However, without direct experimental evidence, it is not possible to state whether Chloro[diphenyl(o-tolyl)phosphine]gold(I) possesses similar properties.
Spectroscopic Characterization of Photophysical Behavior
A detailed spectroscopic characterization of the photophysical behavior of Chloro[diphenyl(o-tolyl)phosphine]gold(I) is not available in the public domain. The following subsections outline the specific areas where data is absent.
UV-Visible Absorption Spectroscopy
No specific UV-Visible absorption spectra for Chloro[diphenyl(o-tolyl)phosphine]gold(I) dissolved in various solvents or in the solid state have been published. For related gold(I) phosphine compounds, UV-Vis spectroscopy is a fundamental tool used to identify electronic transitions, which are often assigned to intra-ligand (π-π*), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) processes. rsc.org Without these spectra, a fundamental understanding of the electronic structure of Chloro[diphenyl(o-tolyl)phosphine]gold(I) is missing.
Emission Spectroscopy
Similarly, there are no published emission spectra for Chloro[diphenyl(o-tolyl)phosphine]gold(I). Emission spectroscopy is crucial for characterizing the luminescent properties of a compound, including the color and nature of the emitted light upon excitation. Studies on analogous compounds often reveal emissions spanning the visible spectrum, with the nature of the emission (fluorescence or phosphorescence) being highly dependent on the ligands and the presence of gold-gold (aurophilic) interactions. rsc.orghelsinki.fi
Quantum Yield and Lifetime Measurements
Quantitative data on the efficiency and dynamics of the luminescence of Chloro[diphenyl(o-tolyl)phosphine]gold(I) are unavailable. Photoluminescence quantum yield (PLQY) and emission lifetime measurements are critical parameters for assessing the performance of a luminescent material. For other gold(I) complexes, these values can vary significantly, influenced by factors such as the rigidity of the molecular structure and the surrounding environment. researchgate.netnih.gov
Variable-Temperature Emission Experiments
No variable-temperature emission studies for Chloro[diphenyl(o-tolyl)phosphine]gold(I) have been found. Such experiments are vital for understanding the nature of excited states and the potential for phenomena like thermally activated delayed fluorescence (TADF). helsinki.firesearchgate.net These studies involve measuring emission spectra and lifetimes at different temperatures, often from cryogenic temperatures (77 K) to above room temperature, to probe the energy gap between singlet and triplet excited states and other dynamic processes. helsinki.fimdpi.com
Theoretical and Computational Studies on Chloro Diphenyl O Tolyl Phosphine Gold I Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of gold(I) complexes, including chloro[diphenyl(o-tolyl)phosphine]gold(I). mpg.de DFT calculations allow for a detailed understanding of the bonding, electronic properties, and reactivity of these systems at the molecular level. By solving the Kohn-Sham equations, DFT provides access to the electron density, from which various electronic properties can be derived. mpg.de
These calculations are instrumental in analyzing the nature of the gold-phosphine and gold-chlorine bonds, as well as the influence of the o-tolyl substituent on the electronic environment of the metal center. The geometry of the complex, particularly the near-linear P-Au-Cl bond angle, is a key parameter that can be accurately predicted by DFT methods. nih.gov Furthermore, DFT enables the calculation of molecular orbitals, which is crucial for understanding the electronic transitions and excited-state properties of the compound.
Prediction of Electronic Transitions and Energy Gaps
Time-dependent DFT (TD-DFT) is a widely used method to predict electronic transitions and absorption spectra of molecules like chloro[diphenyl(o-tolyl)phosphine]gold(I). This approach allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to a virtual one. These calculated energies can be directly compared with experimental UV-Vis absorption spectra.
The nature of the electronic transitions can be characterized by analyzing the molecular orbitals involved. For gold(I) phosphine (B1218219) complexes, transitions often have significant metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) character, in addition to ligand-centered (LC) transitions. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that influences the electronic and photophysical properties of the complex. DFT calculations provide a reliable estimation of this HOMO-LUMO gap, which can be correlated with the reactivity and stability of the molecule. The presence of structural disorder can lead to localized electronic levels within the band gap, affecting the photoluminescent behavior. aps.org
Table 1: Predicted Electronic Transitions and Energy Gaps for a Model Gold(I) Phosphine Complex
| Transition | Excitation Energy (eV) | Oscillator Strength | Dominant Character |
| S0 -> S1 | 3.10 | 0.002 | MLCT/LC |
| S0 -> S2 | 3.52 | 0.150 | LC (π -> π*) |
| S0 -> S3 | 3.85 | 0.080 | LMCT/LC |
Note: This table is a representative example based on typical DFT calculations for similar gold(I) phosphine complexes and does not represent experimentally verified data for the specific title compound.
Elucidation of Intersystem Crossing (ISC) Mechanisms
Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states of different spin multiplicity, typically from a singlet excited state to a triplet excited state. nih.govnih.gov For gold(I) complexes, which often exhibit phosphorescence, understanding the ISC mechanism is crucial. The heavy gold atom can enhance the rate of ISC through spin-orbit coupling.
Theoretical calculations, particularly those incorporating spin-orbit coupling effects, can elucidate the pathways and efficiencies of ISC. By calculating the spin-orbit coupling matrix elements between the relevant singlet and triplet excited states, the probability of this transition can be estimated. The energy difference between the singlet and triplet states (ΔE_ST) is another key factor; a small energy gap generally facilitates more efficient ISC. DFT and TD-DFT calculations can provide insights into the geometries and energies of the excited states, helping to identify potential crossing points on the potential energy surfaces. These computational studies are vital for designing new phosphorescent materials with tailored excited-state properties.
Noncovalent Interaction (NCI) Analysis of Supramolecular Assemblies
Noncovalent interactions (NCIs) play a pivotal role in the solid-state packing and supramolecular assembly of chloro[diphenyl(o-tolyl)phosphine]gold(I). rsc.org NCI analysis, often performed using computational methods based on the electron density, allows for the visualization and characterization of these weak interactions, which include π-stacking and Au···π interactions. These interactions govern the crystal packing and can influence the physical properties of the material.
The NCI index, derived from the electron density and its derivatives, is a powerful tool to identify and visualize noncovalent interactions in real space. Regions of weak interactions are typically characterized by low electron density and low reduced density gradients. Plotting the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (the RDG vs. sign(λ₂)ρ plot) provides a visual signature of different types of noncovalent interactions, such as van der Waals interactions, hydrogen bonds, and steric clashes.
Analysis of π-Stacking Interactions
In the crystal structure of chloro[diphenyl(o-tolyl)phosphine]gold(I) and related compounds, π-stacking interactions between the aromatic rings of the phosphine ligands are a significant feature. nih.gov These interactions involve the attractive, noncovalent forces between the electron clouds of adjacent phenyl and tolyl rings.
Investigation of Au···π Interactions
Besides π-stacking between the organic ligands, another important noncovalent interaction in gold(I) complexes is the Au···π interaction. researchgate.net This refers to the interaction between the gold(I) center and the π-system of an aromatic ring from a neighboring molecule. These interactions are considered a type of metallophilic interaction, which are weak attractive forces between closed-shell metal centers.
Modeling of Excited-State Dynamics
Modeling the excited-state dynamics of chloro[diphenyl(o-tolyl)phosphine]gold(I) is essential for understanding its photophysical properties, such as its luminescence and photochemical reactivity. These simulations aim to describe the evolution of the molecule after it has been electronically excited, for example, by absorption of a photon.
Nonadiabatic molecular dynamics simulations, which account for transitions between different electronic potential energy surfaces, are a powerful tool for this purpose. These simulations can track the trajectory of the molecule in its excited state, providing insights into the timescales of various photophysical processes, including internal conversion, intersystem crossing, and vibrational relaxation. The results from these simulations can be used to interpret experimental time-resolved spectroscopic data and to build a comprehensive picture of the excited-state behavior of the molecule. These computational models are invaluable for the rational design of new gold(I) complexes with specific photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and photoredox catalysis.
Computational Descriptors for Phosphine Ligands
Research comparing diphenyl(o-tolyl)phosphine (B1346794) with other related ligands, such as isomeric phosphinopyrroles, highlights its specific electronic characteristics. nih.govacs.org The diphenyl(o-tolyl)phosphine ligand is noted for its strong σ-donating abilities, a common feature of triarylphosphines that contributes to the stability of gold(I) complexes. rsc.org Computational models are used to calculate various parameters that describe these properties.
Key computational descriptors for phosphine ligands include:
Steric Parameters: The steric bulk of a ligand is a crucial factor in determining the coordination environment and reactivity of the metal center. The o-tolyl group in diphenyl(o-tolyl)phosphine introduces more significant steric hindrance compared to a simple phenyl group. This steric profile can be quantified computationally through metrics like the percent buried volume (%Vbur), which calculates the percentage of the area around the metal center that is occupied by the ligand.
Bonding Analysis: Computational methods allow for detailed analysis of the bonds within the complex. A key experimental value that is often corroborated by computational models is the Au-Cl bond length. This bond length serves as an indicator of the trans influence of the phosphine ligand; a stronger donor ligand will lengthen the bond trans to it. In a comparative study of gold(I) complexes, the Au–Cl bond length for Chloro[diphenyl(o-tolyl)phosphine]gold(I) was determined to be 2.233(2) Å. acs.org This is comparable to the Au-Cl length in the complex with the 2-(diphenylphosphino)-1-methyl-pyrrole ligand, suggesting a similar trans influence. acs.org For comparison, the Au-Cl bond in chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) is slightly longer at 2.287 (2) Å, indicating a potentially different electronic influence from the thienyl-substituted phosphine ligand. nih.gov
The geometry around the phosphorus atom is another important descriptor. In the related chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I), the geometry is described as a slightly distorted tetrahedron. nih.gov This is a typical arrangement for triarylphosphine ligands in such complexes.
The combination of these computational descriptors provides a comprehensive model of the diphenyl(o-tolyl)phosphine ligand's role within the Chloro[diphenyl(o-tolyl)phosphine]gold(I) complex, enabling predictions of its behavior and guiding the design of new gold-based compounds. rsc.org
Interactive Data Table: Au-Cl Bond Lengths in Selected Gold(I) Phosphine Complexes
| Compound Name | Ligand | Au-Cl Bond Length (Å) | Reference |
| Chloro[diphenyl(o-tolyl)phosphine]gold(I) | Diphenyl(o-tolyl)phosphine | 2.233(2) | acs.org |
| Chloro[(2-(diphenylphosphino)-1-methyl-pyrrole)]gold(I) | 2-(Diphenylphosphino)-1-methyl-pyrrole | 2.243(9) | acs.org |
| Chloro[(1-(diphenylphosphino)-2-methyl-pyrrole)]gold(I) | 1-(Diphenylphosphino)-2-methyl-pyrrole | 2.220(1) | acs.org |
| Chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) | Diphenyl(thiophen-2-yl)phosphine | 2.287(2) | nih.gov |
Structure Activity Relationships in Gold I Phosphine Complexes: Ligand Modulations
Systematic Investigation of Phosphine (B1218219) Ligand Residues and their Influence on Molecular Interactions
The substitution pattern on the phosphorus atom of a phosphine ligand profoundly impacts the molecular geometry and intermolecular interactions of the resulting gold(I) complex. In Chloro[diphenyl(o-tolyl)phosphine]gold(I), the presence of two phenyl groups and one o-tolyl group creates an asymmetric ligand environment that is crucial to its properties.
The introduction of a methyl group at the ortho position of one of the phenyl rings, as seen in the o-tolyl substituent, induces significant steric hindrance around the phosphorus and, consequently, the gold center. This steric bulk can influence crystal packing and intermolecular interactions. For instance, in related triarylphosphine gold(I) complexes, intermolecular C-H···π interactions are a common feature, contributing to the formation of complex three-dimensional networks in the solid state. The specific arrangement of the phenyl and o-tolyl rings in Chloro[diphenyl(o-tolyl)phosphine]gold(I) will dictate the nature and extent of these non-covalent interactions, which can be critical for solubility and interactions with biological macromolecules.
Studies on related gold(I) complexes with bulky phosphine ligands have shown that steric hindrance can limit the approach of other molecules, including potential reactants or biological targets. For example, research on dinuclear gold(I) complexes with sterically demanding thiolate ligands has demonstrated that bulky substituents hinder the close approach of the gold centers. nih.gov Similarly, the o-tolyl group in Chloro[diphenyl(o-tolyl)phosphine]gold(I) is expected to create a sterically crowded environment that can influence its reactivity and binding to biological sites.
Correlation Between Ligand Electronic and Steric Properties and Molecular Activity (e.g., enzyme inhibition mechanisms)
The electronic and steric properties of the phosphine ligand are intricately linked to the molecular activity of gold(I) complexes, particularly in the context of enzyme inhibition. Gold(I) phosphine complexes are known to be potent inhibitors of various enzymes, with thioredoxin reductase (TrxR) being a prominent target. nih.gov The mechanism of inhibition often involves the coordination of the gold(I) ion to cysteine or selenocysteine (B57510) residues in the enzyme's active site.
The electronic nature of the phosphine ligand modulates the electrophilicity of the gold(I) center. The diphenyl(o-tolyl)phosphine (B1346794) ligand, with its combination of phenyl and tolyl groups, is considered a relatively strong σ-donating ligand. This electron donation from the phosphorus to the gold atom can influence the lability of the chloro ligand and the strength of the Au-P bond. While strong σ-donation can stabilize the gold complex, it can also affect the ease with which the gold center interacts with its biological target.
The steric properties of the ligand, as defined by parameters like the Tolman cone angle, play a crucial role in determining the accessibility of the gold center to the enzyme's active site. The o-tolyl group in Chloro[diphenyl(o-tolyl)phosphine]gold(I) significantly increases the steric bulk compared to a simple triphenylphosphine (B44618) ligand. This increased steric hindrance can either enhance or diminish inhibitory activity. On one hand, it can provide selectivity by preventing interaction with enzymes that have sterically constrained active sites. On the other hand, excessive bulk may completely block the gold center from reaching its target residue.
A study on the selective inhibition of lymphoid tyrosine phosphatase (LYP) by a gold(I)-phosphine complex highlighted the importance of a specific coordination environment for potent and selective inhibition. nih.gov This suggests that the unique steric and electronic profile of Chloro[diphenyl(o-tolyl)phosphine]gold(I) could lead to selective inhibition of certain enzymes.
The following table illustrates the Tolman cone angles for various phosphine ligands, providing a comparative measure of their steric bulk. A larger cone angle indicates greater steric hindrance.
| Phosphine Ligand | Tolman Cone Angle (°) |
| Trimethylphosphine | 118 |
| Triethylphosphine | 132 |
| Triphenylphosphine | 145 |
| Tri(p-tolyl)phosphine | 145 |
| Tri(o-tolyl)phosphine | 194 |
| Tricyclohexylphosphine | 170 |
| Tri-tert-butylphosphine | 182 |
Note: The cone angle for diphenyl(o-tolyl)phosphine is not explicitly listed but is expected to be between that of triphenylphosphine and tri(o-tolyl)phosphine, showcasing significant steric bulk due to the ortho-methyl group.
Modulating Interaction with Biological Targets through Ligand Variation
The strategic modification of phosphine ligands is a powerful tool for fine-tuning the interaction of gold(I) complexes with their biological targets. By altering the substituents on the phosphorus atom, researchers can modulate properties such as lipophilicity, solubility, and steric and electronic characteristics, all of which influence the complex's journey to its target and its binding affinity.
The presence of the o-tolyl group in Chloro[diphenyl(o-tolyl)phosphine]gold(I) serves as a prime example of such modulation. Compared to its triphenylphosphine analogue, Chloro(triphenylphosphine)gold(I), the introduction of the ortho-methyl group is expected to:
Increase Lipophilicity: The methyl group can enhance the complex's ability to cross cell membranes, potentially leading to higher intracellular concentrations.
Introduce Steric Selectivity: The increased bulk can favor binding to biological targets with more open and accessible binding sites, while preventing interactions with those that are sterically hindered. This can lead to a more selective biological activity profile.
Influence Reaction Kinetics: The steric hindrance can affect the rate of ligand exchange reactions, which are often a key step in the mechanism of action of these complexes. For instance, the release of the chloride ligand to allow for binding to a biological target may be sterically influenced.
Research on a series of gold(I) phosphine complexes has shown that even subtle changes in the ligand structure can lead to significant differences in cytotoxic activity against cancer cell lines. nih.govuky.edu This underscores the principle that ligand variation is a critical strategy for optimizing the therapeutic potential of gold(I) complexes. The unique combination of phenyl and o-tolyl groups in Chloro[diphenyl(o-tolyl)phosphine]gold(I) positions it as a compound with a distinct set of properties that could be exploited for targeted therapeutic applications.
The table below presents IC50 values for a series of gold(I) phosphine complexes against a human cancer cell line, illustrating how ligand modification impacts cytotoxic activity.
| Compound | Phosphine Ligand | IC50 (µM) against A2780 cells |
| Auranofin | Triethylphosphine | 0.9 |
| [Au(d2pype)2]Cl | 1,2-Bis(di-2-pyridylphosphino)ethane | 0.23 |
| [Au(dppe)2]Cl | 1,2-Bis(diphenylphosphino)ethane | 1.2 |
| [Au(dppf)Cl] | 1,1'-Bis(diphenylphosphino)ferrocene | 0.45 |
This table showcases the range of activities observed with different phosphine ligands, highlighting the potential for fine-tuning through ligand design. Data for Chloro[diphenyl(o-tolyl)phosphine]gold(I) is not available in this specific dataset but would be expected to fall within a range influenced by its unique steric and electronic profile.
Q & A
Q. What methodologies evaluate the role of aurophilic interactions in polynuclear Au(I) complexes derived from chloro[diphenyl(o-tolyl)phosphine]gold(I)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
